molecular formula C19H18FN3O4S2 B15106807 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No.: B15106807
M. Wt: 435.5 g/mol
InChI Key: BQNYJHRFXMIYLX-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the sulfamoylbenzyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • N-(4-sulfamoylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The presence of both fluoro and methoxy groups, along with the sulfamoylbenzyl moiety, makes 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide unique. These functional groups may contribute to its specific biological activity and potential therapeutic applications.

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18FN3O4S2/c1-11-17(28-19(23-11)16-14(20)4-3-5-15(16)27-2)18(24)22-10-12-6-8-13(9-7-12)29(21,25)26/h3-9H,10H2,1-2H3,(H,22,24)(H2,21,25,26)

InChI Key

BQNYJHRFXMIYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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